![molecular formula C19H23NO5S B3002281 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate CAS No. 2380182-62-5](/img/structure/B3002281.png)
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate
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Description
The compound "4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate" is a chemical species that can be associated with the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed can offer insights into its potential characteristics and synthesis pathways.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multicomponent reactions, as described in the first paper. The process includes the reaction of alkyl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4-methylbenzenesulfonic acid monohydrate. This leads to the formation of vinylnitrilium cations, which then react with the conjugate base of the acid to produce various intermediates and, eventually, dialkyl 2-({alkyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinates . This method could potentially be adapted for the synthesis of "4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques can provide detailed information about the electronic behavior and the presence of intra- and intermolecular hydrogen bonds, which are crucial for understanding the stability and reactivity of the compound. For "4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate," similar analytical methods would be employed to elucidate its structure.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including hydrogen bond formation, as evidenced by the substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides synthesized in the second paper . The reactivity of the "4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate" would likely be influenced by the presence of the acetylamino group and the butoxy substituent, which could affect its hydrogen bonding capabilities and overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. For instance, the dihedral angles between substituent groups and the phenyl moiety can influence the compound's crystalline properties, as seen in the third paper . The presence of hydrogen bonding can also affect the solubility and melting point of the compound. The specific properties of "4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate" would need to be determined experimentally, but insights can be drawn from related compounds, such as those described in the provided papers.
Scientific Research Applications
Crystal Structure and Optical Analysis
Research has been conducted on similar compounds to 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate, focusing on their crystal structures and optical properties. For instance, a study on a π-conjugated chromophore similar in structure demonstrated its potential in nonlinear optical applications, emphasizing the role of hydrogen bonding in molecular packing for optimal alignment of cations (Antony et al., 2019).
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of derivatives similar to 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate have been explored, revealing that such compounds can exhibit significant NLO activity. This makes them suitable for applications in photonics and optoelectronics (Ogawa et al., 2008).
Synthesis and Applications in Material Science
In material science, derivatives of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate have been synthesized and characterized, showing potential applications in developing new materials with specific optical and thermal properties. These materials can be used in various industries, including electronics and photonics (Zhou et al., 2018).
Antimicrobial Activity
Some derivatives of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate have been evaluated for antimicrobial activity. These studies indicate the potential use of such compounds in medical and pharmaceutical applications as antimicrobial agents (Habib et al., 2013).
Terahertz Generation and Photonics
Derivatives of 4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate have been investigated for their ability to generate terahertz (THz) radiation, a critical component in advanced photonics technologies. This research opens up possibilities for the use of such compounds in developing new THz generation materials (Valdivia-Berroeta et al., 2018).
properties
IUPAC Name |
(4-acetamidophenyl) 4-butoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-4-5-12-24-19-11-10-18(13-14(19)2)26(22,23)25-17-8-6-16(7-9-17)20-15(3)21/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHXQFGUHJYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 4-butoxy-3-methylbenzenesulfonate |
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